molecular formula C77H108N20O20S B079920 Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH CAS No. 10466-28-1

Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH

Cat. No. B079920
CAS RN: 10466-28-1
M. Wt: 1665.9 g/mol
InChI Key: MBBQINYFFIKILA-UAZQEYIDSA-N
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Description

The peptide is an essential portion of corticotropin (ACTH) and α-melanotropin (α-MSH) molecules, indicating its significance in hormone research and potential applications in understanding hormone-related functions and disorders.

Synthesis Analysis

The synthesis of this peptide and its derivatives involves detailed procedural steps that enhance its crystallinity and yield. The introduction of specific protecting groups and mild acid catalysis facilitates its synthesis, making it a valuable intermediate for hormone studies (Schwyzer & Kappeler, 1961).

Molecular Structure Analysis

The aminoacyl-transfer RNA synthetases (aaRS) study provides insight into the molecular structure of peptides like the one , emphasizing the significance of sequence motifs and structural domains that bind ATP. This research is foundational in understanding the peptide's role in biological processes (Eriani et al., 1990).

Chemical Reactions and Properties

Research into similar peptides has detailed the chemical reactions necessary for synthesizing complex peptides and their properties, including the importance of protecting groups and the conditions for peptide cyclization and cleavage. This work lays the groundwork for understanding the chemical behavior and potential reactivity of the peptide (Smith, Skala, & Wilks, 2009).

Physical Properties Analysis

Studies on peptides containing similar sequences have explored their physical properties, such as crystallinity and solubility, which are crucial for their practical application and stability in various conditions. These investigations provide a basis for predicting the behavior of "Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH" in biological and experimental setups (Inouye et al., 1976).

Scientific Research Applications

Agonistic Action at Melanocortin Receptor 5

Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH, a non-selective endogenous agonist for melanocortin receptor 5 (MC5R), plays a significant role in melanocortin receptor activities. Research has focused on the synthesis and pharmacological evaluation of its analogs, which have shown high potency and specificity as agonists for the human MC5R. These studies are crucial for understanding the physiological functions of MC5R in both rodents and humans (Bednarek et al., 2007).

Structural Characterization in Various Proteins

The compound's structure, featuring in the amino acid sequence of various proteins, has been extensively studied. For instance, in acylphosphatase from porcine skeletal muscle, its sequence was detailed, providing insights into the protein's structure and function (Mizuno et al., 1985). Additionally, the sequence's inclusion in corticotropin peptides, specifically in the synthesis of ACTH(1–18)–OH and ACTH(1–18)–NH2, highlights its relevance in hormone studies (Inouye et al., 1976).

Role in Molecular Recognition and Receptor Selectivity

The role of this sequence in molecular recognition and receptor selectivity, particularly in relation to alpha-melanocyte-stimulating hormone (alphaMSH) at human melanocortin receptor 1b, has been a subject of in-depth analysis. It was discovered that the Trp(9) residue in NDP-alphaMSH, where this sequence is a component, is critical for the molecular recognition at hMC1bR (Bednarek et al., 2008).

Insights into Protein Sequences and Structures

Further research has provided valuable insights into the structure of various proteins, including adenylate kinase from porcine muscle, where the sequence forms part of its primary structure (Heil et al., 1974).

Mechanism of Action

Target of Action

The primary target of the compound Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH, also known as α-Melanocyte Stimulating Hormone (α-MSH), is the melanocortin receptor found in melanocytes . This receptor plays a crucial role in the regulation of skin pigmentation .

Mode of Action

The α-MSH binds to the melanocortin receptor on the melanocyte membrane, triggering a signal transduction pathway . This interaction leads to the activation of adenylate cyclase on the intracellular surface of the membrane .

Biochemical Pathways

The activation of adenylate cyclase elevates the levels of cyclic AMP (cAMP) in the cytosol . This increase in cAMP triggers a series of downstream effects, including the dispersion of melanosomes within dermal melanocytes and melanogenesis within epidermal melanocytes .

Result of Action

The primary result of α-MSH action is the stimulation of melanin production, leading to increased pigmentation . This hormone also has other effects, including the regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects . It also plays important roles in the nervous system, particularly in the central nervous system (CNS) .

Action Environment

The action, efficacy, and stability of α-MSH can be influenced by various environmental factors. For instance, the presence of calcium is required for the transduction of signal and cAMP production .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58?,59-,60-,61-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBQINYFFIKILA-PDEGJNOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H108N20O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1665.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10466-28-1
Record name alpha-Msh (1-13), val(13)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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